3-amino-1-methyl-1H-indazol-6-ol is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are characterized by a bicyclic structure that comprises a pyrazole ring fused to a benzene ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it has been explored as a scaffold for developing new therapeutic agents.
The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with suitable carbonyl compounds or other precursors. It falls under the classification of indazole derivatives, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities .
The synthesis of 3-amino-1-methyl-1H-indazol-6-ol typically involves the following key steps:
For example, one synthetic route involves treating 1-methylindazole with hydrazine in methanol, followed by purification steps such as filtration and crystallization to obtain the final product .
The molecular structure of 3-amino-1-methyl-1H-indazol-6-ol can be represented as follows:
The compound's structure can be visualized using chemical drawing software or databases that provide structural representations based on its molecular formula .
3-amino-1-methyl-1H-indazol-6-ol can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated by acidic or basic conditions, depending on the desired product.
The mechanism of action of 3-amino-1-methyl-1H-indazol-6-ol primarily revolves around its interaction with biological targets such as enzymes or receptors. For instance, studies have indicated that indazole derivatives can inhibit enzymes involved in cancer metabolism, such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor progression .
The proposed mechanism includes:
This mechanism highlights the potential therapeutic applications of this compound in oncology and immunotherapy.
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the identity and purity of synthesized compounds .
3-amino-1-methyl-1H-indazol-6-ol has several promising applications in scientific research:
The construction of the indazole core in 3-amino-1-methyl-1H-indazol-6-ol (CAS 1031876-62-6, C₈H₉N₃O) employs precision-driven cyclization techniques. Palladium-catalyzed C–H amination enables direct ring closure from ortho-substituted arylhydrazones, achieving yields >75% under ligand-free conditions [6]. This method circumvents traditional multi-step sequences, enhancing atom economy. Alternatively, copper-mediated cyclization of o-haloaryl N-sulfonylhydrazones proceeds at mild temperatures (60–80°C) with low catalyst loading (Cu(OAc)₂, 5 mol%), affording the 1H-indazole scaffold with functional group tolerance for amino and hydroxyl precursors [6]. A redox-neutral approach using cobalt/copper dual catalysis leverages anthranil as both aminating agent and oxidant, achieving 82% yield while avoiding external oxidants—critical for minimizing by-products [6].
Table 1: Comparative Analysis of Indazole Cyclization Methods
Strategy | Catalyst System | Yield (%) | Key Advantage |
---|---|---|---|
Pd-catalyzed C–H amination | Pd(OAc)₂, no ligand | 78–85 | No directing group required |
Cu-mediated cyclization | Cu(OAc)₂·H₂O (5 mol%) | 70–88 | Low-temperature operation |
Co/Cu dual catalysis | Co(acac)₂/CuI | 80–82 | Redox-neutral, no external oxidant |
Ceric ammonium nitrate (CAN) emerges as a pivotal catalyst for sustainable indazole synthesis. In ethanol-water (1:1), CAN (10 mol%) facilitates the cyclocondensation of substituted benzonitriles and hydrazines at 50–60°C, delivering 3-aminoindazole derivatives in 86% yield within 35 minutes [8]. This system exploits Ce⁴⁺/Ce³⁺ redox cycling to accelerate nucleophilic addition and dehydration, while aqueous ethanol minimizes toxicity. Notably, CAN’s low cost (<$0.50/g) and biodegradability align with green chemistry principles, replacing hazardous catalysts like POCl₃. The protocol’s scalability is demonstrated in gram-scale syntheses of 3-amino-1-methyl-1H-indazol-6-ol with retained purity >95% [8].
Table 2: CAN-Catalyzed Synthesis Optimization
CAN Loading (mol%) | Solvent | Time (min) | Yield (%) |
---|---|---|---|
5 | EtOH–H₂O (2:2) | 35 | 80 |
10 | EtOH–H₂O (2:2) | 35 | 86 |
15 | EtOH–H₂O (2:2) | 35 | 86 |
Ultrasound irradiation drastically enhances the efficiency of indazole ring formation. Under sonication (40 kHz, 300 W), cyclocondensation using CAN in ethanol-water completes in 35 minutes—a 75% reduction versus thermal methods—while maintaining yields >85% [8]. The acoustic cavitation effect improves mass transfer and reagent activation, particularly beneficial for C–N bond formation in aqueous media. Parallelly, microwave-assisted synthesis (150°C, sealed vessel) achieves near-quantitative yields in <10 minutes by accelerating the kinetics of hydrazine addition to nitrile intermediates [9]. These energy-efficient protocols reduce solvent consumption by 50% versus reflux, aligning with waste-reduction goals in indazole functionalization [8] [9].
The amino (C-3) and hydroxyl (C-6) groups of 3-amino-1-methyl-1H-indazol-6-ol enable targeted derivatization for pharmaceutical applications. Suzuki–Miyaura coupling at C-5 (adjacent to C-6 OH) installs aryl/heteroaryl groups using PdCl₂(dppf)₂/CS₂CO₃ in dioxane-H₂O (1:1), yielding biphenyl-indazoles for kinase inhibition studies [7]. For C-3 modification, amide bond formation via chloroacetic anhydride acylation generates electrophilic intermediates that couple with thiophenols or piperazines under mild base (K₂CO₃), producing antitumor derivatives like compound 6o (IC₅₀ = 5.15 µM against K562 leukemia) [7]. Additionally, reductive alkylation of the C-3 amino group using aldehydes and NaBH₃CN furnishes N-alkylated indazoles, expanding diversity for structure-activity relationship (SAR) exploration [4].
Table 3: Functionalization Techniques and Applications
Position | Reaction | Conditions | Application |
---|---|---|---|
C-5 | Suzuki coupling | PdCl₂(dppf)₂, dioxane/H₂O, 90°C | Kinase inhibitor scaffolds |
C-3 | Amide coupling | Chloroacetic anhydride, K₂CO₃, DMF | Anticancer hybrids (e.g., 6o) |
C-3 | Reductive alkylation | RCHO, NaBH₃CN, MeOH | SAR expansion for receptor binding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: